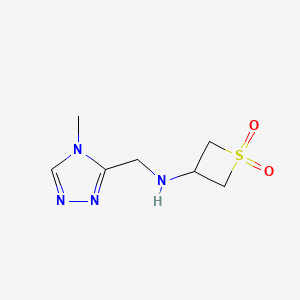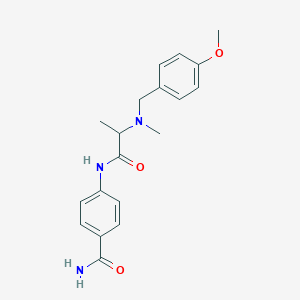
4-(2-((4-Methoxybenzyl)(methyl)amino)propanamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-((4-Methoxybenzyl)(methyl)amino)propanamido)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core structure, which is often found in pharmaceuticals and other bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-Methoxybenzyl)(methyl)amino)propanamido)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxybenzylamine with a suitable carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-((4-Methoxybenzyl)(methyl)amino)propanamido)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-bromosuccinimide (NBS), palladium-catalyzed cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4-(2-((4-Methoxybenzyl)(methyl)amino)propanamido)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-((4-Methoxybenzyl)(methyl)amino)propanamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzylamine: An important intermediate in organic synthesis.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of dyes and other compounds.
Uniqueness
4-(2-((4-Methoxybenzyl)(methyl)amino)propanamido)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C19H23N3O3 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
4-[2-[(4-methoxyphenyl)methyl-methylamino]propanoylamino]benzamide |
InChI |
InChI=1S/C19H23N3O3/c1-13(22(2)12-14-4-10-17(25-3)11-5-14)19(24)21-16-8-6-15(7-9-16)18(20)23/h4-11,13H,12H2,1-3H3,(H2,20,23)(H,21,24) |
InChI-Schlüssel |
DOKOURCOFYVXCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N)N(C)CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dispiro[2.0.2.1]heptan-7-amine](/img/structure/B12946697.png)


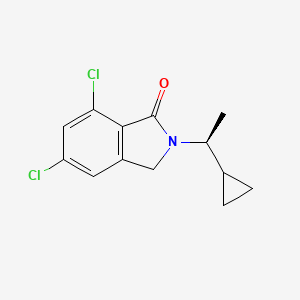

![Rel-di-tert-butyl (((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)iminodicarbonate](/img/structure/B12946725.png)

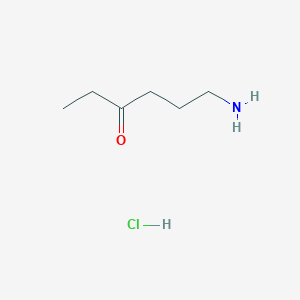
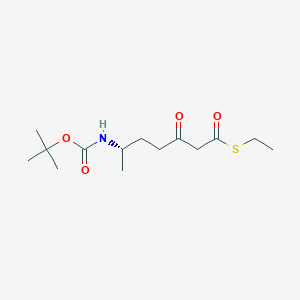
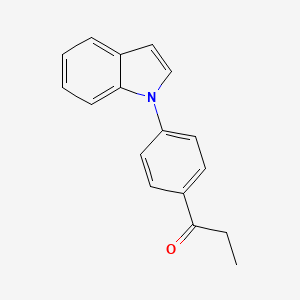
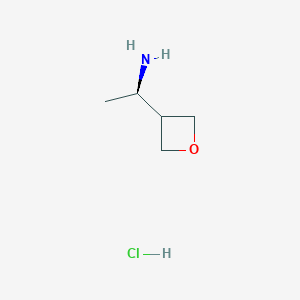
![(1S,3R,4R,7R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-(((2S,3R,4R,5R,6S)-4-Amino-3,5-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B12946762.png)
![(1S,3S,5R,7R)-1-Ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane](/img/structure/B12946767.png)
